3-bromo-4-methyl-N-(propan-2-yl)aniline

Catalog No.
S3545348
CAS No.
298185-50-9
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-methyl-N-(propan-2-yl)aniline

CAS Number

298185-50-9

Product Name

3-bromo-4-methyl-N-(propan-2-yl)aniline

IUPAC Name

3-bromo-4-methyl-N-propan-2-ylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3

InChI Key

OAIZUIJUSWRJEM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(C)C)Br

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C)Br

3-Bromo-4-methyl-N-(propan-2-yl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methyl group, and an isopropyl group attached to the nitrogen of the aniline moiety. The molecular formula for this compound is C10_{10}H14_{14}BrN, and it has a molecular weight of approximately 228.1289 g/mol. This compound is typically presented as a colorless to pale brown liquid with a boiling point around 255 °C and a density of about 1.52 g/mL at 25 °C .

The presence of the bromine atom at the 3-position of the aniline ring, combined with the propan-2-yl group on the nitrogen atom, contributes to its distinctive chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and pharmaceutical applications.

There is no current information available on the specific mechanism of action of 3-bromo-4-methyl-N-(propan-2-yl)aniline. Without a known application or biological target, it is impossible to speculate on its potential mechanism.

Additional Points

  • Due to the presence of the bromine atom, the compound may be considered a halogenated organic compound, a class of chemicals with potential environmental concerns [].
  • Further research is needed to explore the synthesis, specific properties, potential applications, and safety profile of 3-bromo-4-methyl-N-(propan-2-yl)aniline.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines through nucleophilic aromatic substitution.
  • Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: If a nitro group is present, it can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

These reactions highlight the compound's versatility in synthetic chemistry.

3-Bromo-4-methyl-N-(propan-2-yl)aniline exhibits potential biological activity, particularly in pharmaceutical contexts. It may interact with various molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways. For instance, it could inhibit enzyme activity or alter receptor function by acting as an agonist or antagonist. The specific biological effects depend on the nature of its interactions and the context in which it is applied.

The synthesis of 3-Bromo-4-methyl-N-(propan-2-yl)aniline can be achieved through several methods:

  • Bromination of 4-Methyl-N-(propan-2-yl)aniline: This common method involves treating 4-methyl-N-(propan-2-yl)aniline with bromine or a bromine source such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
  • Industrial Production: In industrial settings, large-scale bromination processes may utilize continuous flow reactors for precise control over reaction conditions. This approach optimizes yield and purity while ensuring consistent quality through automated systems .

3-Bromo-4-methyl-N-(propan-2-yl)aniline finds applications primarily as an intermediate in organic synthesis. Its derivatives are explored for:

  • Pharmaceutical development
  • Agrochemical production
  • Synthesis of biologically active molecules .

The compound's unique structure allows for diverse applications in creating complex organic compounds.

Several compounds share structural similarities with 3-Bromo-4-methyl-N-(propan-2-yl)aniline:

Compound NameKey Features
3-BromoanilineSimpler structure; lacks alkyl substitution
4-BromoanilineBromine at para position; different reactivity
3-Chloro-4-methyl-N-(propan-2-yl)anilineChlorine instead of bromine; altered properties
3-Bromo-5-methyl-N-(propan-2-yl)anilineBromine at the fifth position; different reactivity

Uniqueness

3-Bromo-4-methyl-N-(propan-2-yl)aniline's uniqueness lies in its specific substitution pattern, influencing its reactivity and interactions with other molecules. The combination of the bromine atom at the third position and the isopropyl group on the nitrogen atom affects both its chemical behavior and biological properties, distinguishing it from other similar compounds .

This compound serves as an important building block in synthetic chemistry and holds promise for further research into its applications in pharmaceuticals and beyond.

XLogP3

3.8

Dates

Last modified: 04-14-2024

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